
Methyl Carboxylate 6PPD-quinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl Carboxylate 6PPD-quinone is a derivative of the antioxidant compound N-(1,3-dimethylbutyl)-N’-phenyl-p-phenylenediamine (6PPD), which is widely used in rubber products, particularly in tires. This compound is formed through the oxidation of 6PPD and has been identified as a significant environmental pollutant due to its high toxicity to aquatic organisms .
准备方法
Synthetic Routes and Reaction Conditions: Methyl Carboxylate 6PPD-quinone is synthesized through the oxidation of 6PPD in the presence of ozone or other reactive oxygen species. The reaction typically involves the exposure of 6PPD to an oxidative environment, leading to the formation of the quinone structure .
Industrial Production Methods: The industrial production of this compound involves the controlled oxidation of 6PPD during the manufacturing process of rubber products. This process ensures the formation of the quinone derivative, which is then isolated and purified for further use .
化学反应分析
Types of Reactions: Methyl Carboxylate 6PPD-quinone undergoes several types of chemical reactions, including:
Oxidation: The compound is formed through the oxidation of 6PPD.
Reduction: It can be reduced back to its precursor under specific conditions.
Substitution: The quinone structure allows for various substitution reactions.
Common Reagents and Conditions:
Oxidation: Ozone, hydrogen peroxide, and other reactive oxygen species.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of this compound.
Reduction: Conversion back to 6PPD.
Substitution: Formation of various substituted quinone derivatives.
科学研究应用
Methyl Carboxylate 6PPD-quinone has several scientific research applications, including:
Environmental Chemistry: Studying its impact as a pollutant in aquatic environments.
Toxicology: Investigating its toxic effects on various organisms, particularly aquatic species.
Analytical Chemistry: Developing methods for detecting and quantifying the compound in environmental samples.
Industrial Applications: Exploring its role in the degradation of rubber products and its potential use in developing more sustainable materials
作用机制
The mechanism of action of Methyl Carboxylate 6PPD-quinone involves its interaction with biological molecules, leading to oxidative stress and cellular damage. The compound targets various molecular pathways, including those involved in cellular respiration and antioxidant defense mechanisms. The formation of reactive oxygen species and subsequent oxidative damage is a key aspect of its toxic effects .
相似化合物的比较
6PPD: The precursor to Methyl Carboxylate 6PPD-quinone, widely used as an antioxidant in rubber products.
1,3-Diphenylguanidine: Another compound used in tire manufacturing with similar environmental concerns.
Comparison: this compound is unique due to its high toxicity and stability in the environment compared to its precursor 6PPD. While both compounds are used in the rubber industry, the quinone derivative poses a greater environmental risk due to its persistence and toxic effects on aquatic life .
属性
分子式 |
C20H24N2O4 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
methyl 3-anilino-2-hydroxy-6-(4-methylpentan-2-ylimino)-5-oxocyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C20H24N2O4/c1-12(2)10-13(3)21-18-16(23)11-15(19(24)17(18)20(25)26-4)22-14-8-6-5-7-9-14/h5-9,11-13,22,24H,10H2,1-4H3 |
InChI 键 |
GERKAAFRDQLKCW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C)N=C1C(=O)C=C(C(=C1C(=O)OC)O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




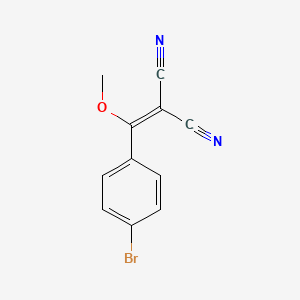
![N-[2-(1-methyl-1H-imidazol-4-yl)ethyl]-1,2-benzenediamine](/img/structure/B13845718.png)
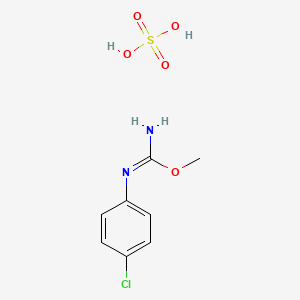
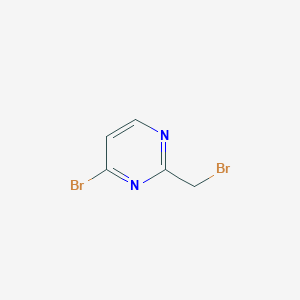
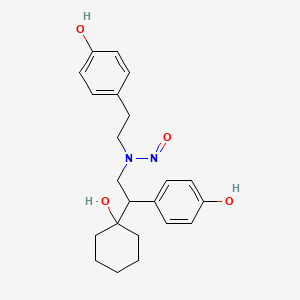
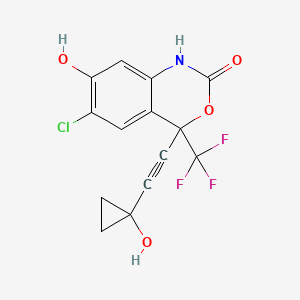
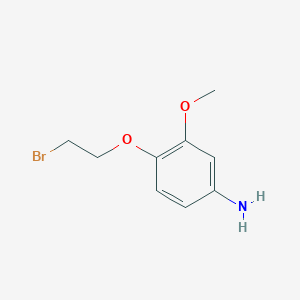

![3-(Aminomethyl)-2,5-dimethyl-9-(prop-2-yn-1-yloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13845758.png)
![N-Acetyl-D-[2,3-13C2]neuraminic Acid](/img/structure/B13845764.png)
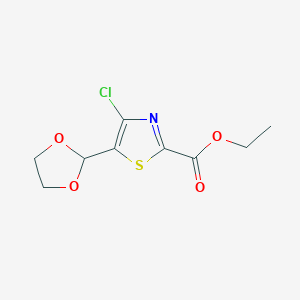
![1-(5-(3-(6-Amino-2-methylpyrimidin-4-yl)imidazo[1,2-b]pyridazin-2-ylamino)pyridin-2-yl)azetidin-3-ol](/img/structure/B13845781.png)
